4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile
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Overview
Description
4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a fluorine atom, an amino group, and a nitrile group attached to a benzene ring
Mechanism of Action
Target of Action
It is used as a starting material in the synthesis of benzimidazoles , which are known to inhibit the growth of endothelial cells . This suggests that the compound may interact with targets involved in cell growth and proliferation.
Mode of Action
As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth . The specific interactions between the compound and its targets, leading to this effect, are yet to be elucidated.
Biochemical Pathways
Given its role in the synthesis of benzimidazoles, it may influence pathways related to cell growth and proliferation .
Result of Action
As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile, it is recommended to store the compound in a cool, dry place, away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile involves starting with m-trifluoromethyl fluorobenzene. The synthesis proceeds through three main steps:
Positioning Bromination: The fluorobenzene undergoes bromination using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate is then reacted with cuprous cyanide in quinoline to introduce the nitrile group.
Aminolysis Substitution: Finally, the nitrile intermediate undergoes aminolysis with liquid ammonia in ethanol to yield the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and purity. The process typically includes:
- Use of readily available raw materials.
- Simplified reaction conditions to minimize costs and environmental impact.
- Efficient purification steps to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Major Products Formed
Substitution Products: Derivatives with various substituents replacing the amino group.
Oxidation Products: Compounds with oxidized functional groups, such as carboxylic acids.
Reduction Products: Compounds with reduced functional groups, such as amines.
Scientific Research Applications
4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including nonsteroidal antiandrogens like bicalutamide.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Chemical Research: It is employed in the study of fluorine-containing compounds and their unique behaviors in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline, used as a starting material in the synthesis of bicalutamide.
4-Amino-2-(trifluoromethyl)benzonitrile: A similar compound without the fluorine atom, used in the synthesis of benzimidazoles for potential cancer treatment.
Uniqueness
4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.
Biological Activity
4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including an amino group, a fluorine atom, and a trifluoromethyl group, suggest potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential applications through a review of existing literature.
Chemical Structure and Properties
The molecular formula of this compound is C8H5F4N2. The presence of the trifluoromethyl (-CF3) group is known to enhance lipophilicity and improve binding affinity to biological targets, which is crucial for drug design.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor, potentially affecting metabolic pathways relevant to neurological disorders and other health conditions.
Enzyme Inhibition
Research has shown that compounds with similar structures can inhibit enzymes involved in critical biochemical pathways. For instance, the trifluoromethyl group can enhance the potency of inhibitors targeting specific enzymes such as BCAT1/2 (branched-chain amino acid transaminases), which are implicated in metabolic disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study focused on benzonitrile derivatives found that modifications at the trifluoromethyl position significantly influenced enzyme inhibitory activity. The IC50 values indicated strong inhibition potential for certain analogs, suggesting that this compound may exhibit similar properties .
- Antimicrobial Activity : Compounds related to this compound have been tested for their antibacterial properties. For example, a derivative demonstrated moderate activity against E. coli and S. aureus, highlighting the potential for further exploration in antimicrobial drug development .
- Pharmacokinetics : Ongoing studies aim to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Understanding these parameters is crucial for assessing its viability as a therapeutic agent .
Properties
IUPAC Name |
4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDQRXVOGXRLPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.